molecular formula C23H34N6O B6453944 1-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine CAS No. 2549033-51-2

1-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine

Cat. No.: B6453944
CAS No.: 2549033-51-2
M. Wt: 410.6 g/mol
InChI Key: UKIZACXCDRGQDU-UHFFFAOYSA-N
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Description

1-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine is a complex organic compound with multifaceted potential applications. Its structure suggests a significant role in medicinal chemistry, given the diverse functional groups present.

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its mechanism of action, and evaluation of its safety and hazards. Additionally, given the biological activities exhibited by similar compounds, this compound could be investigated for potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic route to this compound typically involves multiple steps, including the formation of intermediates such as 2-methylpyrazolo[1,5-a]pyrazine and piperidin-4-ol derivatives. The process would likely involve reactions like:

  • Cyclization of pyrazine derivatives.

  • Etherification to introduce the piperidin-4-ol moiety.

  • Alkynylation to append the but-2-ynyl chain.

  • Final coupling with the 4-(propan-2-yl)piperazine unit.

Industrial Production Methods

For industrial production, streamlined processes involving large-scale cyclization and coupling reactions are preferred. Catalysts and reagents are chosen to maximize yield and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine can undergo several types of reactions:

  • Oxidation: : The piperidinyl and pyrazolo moieties can be oxidized to form various N-oxides.

  • Reduction: : Hydrogenation of the alkyne functional group yields saturated derivatives.

  • Substitution: : The piperazinyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Palladium on carbon (Pd/C) with hydrogen gas.

  • Nucleophiles: : Alkyl halides for substitution reactions.

Major Products

  • Oxidation: : N-oxide derivatives.

  • Reduction: : Saturated piperidine derivatives.

  • Substitution: : Various alkylated piperazines.

Scientific Research Applications

Chemistry

Used in studying reaction mechanisms and developing new synthetic methods due to its complex structure.

Biology

Investigates biological interactions at the molecular level, particularly with proteins and enzymes.

Medicine

Industry

Applicable in designing materials with specific properties due to its robust chemical structure.

Mechanism of Action

The compound’s effects are likely exerted through interaction with multiple molecular targets. The pyrazolo[1,5-a]pyrazine moiety can bind to enzyme active sites, inhibiting their action, while the piperidine and piperazine rings can enhance binding affinity and selectivity. Pathways involved may include inhibition of enzymes or receptors relevant to disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[(1-pyrazol-4-yl)piperidin-4-yl]oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine

  • 1-{4-[(1-{pyrazolo[1,5-a]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine

Uniqueness

This compound’s uniqueness lies in the combination of the 2-methylpyrazolo[1,5-a]pyrazine core with the piperidin-4-yl and but-2-yn-1-yl functional groups, providing a broad spectrum of potential interactions and applications in different scientific fields.

Properties

IUPAC Name

2-methyl-4-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N6O/c1-19(2)27-15-13-26(14-16-27)9-4-5-17-30-21-6-10-28(11-7-21)23-22-18-20(3)25-29(22)12-8-24-23/h8,12,18-19,21H,6-7,9-11,13-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIZACXCDRGQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCC(CC3)OCC#CCN4CCN(CC4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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